![molecular formula C13H13N3O B7527370 N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are G protein-coupled receptors that are activated by uridine diphosphate (UDP) and play a crucial role in inflammation, immune response, and cell proliferation. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are activated by UDP, which is released by injured or inflamed cells. Activation of P2Y6 receptors leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in inflammation, immune response, and cell proliferation. By blocking the activation of P2Y6 receptors, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide inhibits these signaling pathways and reduces inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and monocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for studying the role of P2Y6 receptors in various biological processes. However, its selectivity for P2Y6 receptors may limit its use in experiments where other P2Y receptors are involved.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide. Studies are needed to investigate the effects of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide in other disease models, such as cancer and autoimmune diseases. In addition, the development of more selective and potent P2Y6 receptor antagonists may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 6-methylpyridin-3-amine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carbaldehyde. The final step involves the reduction of the aldehyde group to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-5-6-11(8-15-10)9-16-13(17)12-4-2-3-7-14-12/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVFGYOVLWGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

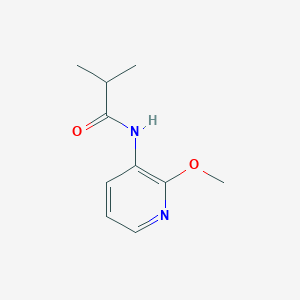
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)
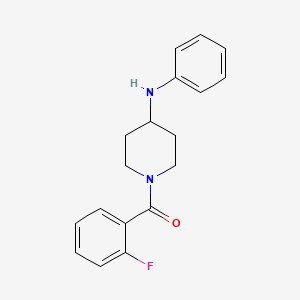
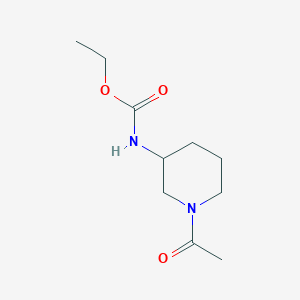
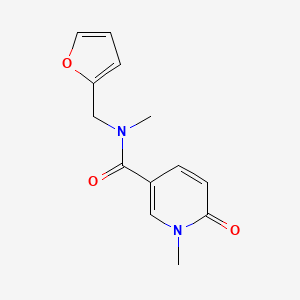
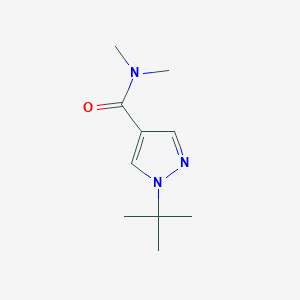
![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
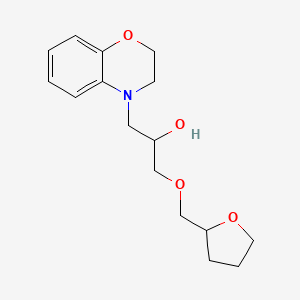
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)